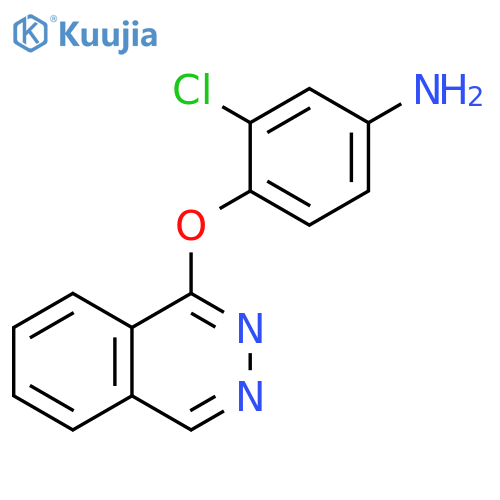

Cas no 1154654-56-4 (3-chloro-4-(phthalazin-1-yloxy)aniline)

1154654-56-4 structure

商品名:3-chloro-4-(phthalazin-1-yloxy)aniline

CAS番号:1154654-56-4

MF:C14H10ClN3O

メガワット:271.701701641083

CID:4573377

3-chloro-4-(phthalazin-1-yloxy)aniline 化学的及び物理的性質

名前と識別子

-

- 3-chloro-4-(phthalazin-1-yloxy)aniline

- Benzenamine, 3-chloro-4-(1-phthalazinyloxy)-

-

- インチ: 1S/C14H10ClN3O/c15-12-7-10(16)5-6-13(12)19-14-11-4-2-1-3-9(11)8-17-18-14/h1-8H,16H2

- InChIKey: MVANZAASCRDJTJ-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC=C(OC2C3=C(C=CC=C3)C=NN=2)C(Cl)=C1

3-chloro-4-(phthalazin-1-yloxy)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-115912-0.1g |

3-chloro-4-(phthalazin-1-yloxy)aniline |

1154654-56-4 | 95% | 0.1g |

$306.0 | 2023-11-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22987-1G |

3-chloro-4-(phthalazin-1-yloxy)aniline |

1154654-56-4 | 95% | 1g |

¥ 3,854.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22987-100MG |

3-chloro-4-(phthalazin-1-yloxy)aniline |

1154654-56-4 | 95% | 100MG |

¥ 963.00 | 2023-04-03 | |

| Aaron | AR01A2S1-1g |

3-chloro-4-(phthalazin-1-yloxy)aniline |

1154654-56-4 | 95% | 1g |

$1241.00 | 2025-02-09 | |

| A2B Chem LLC | AV48677-50mg |

3-chloro-4-(phthalazin-1-yloxy)aniline |

1154654-56-4 | 95% | 50mg |

$251.00 | 2024-01-04 | |

| Aaron | AR01A2S1-50mg |

3-chloro-4-(phthalazin-1-yloxy)aniline |

1154654-56-4 | 95% | 50mg |

$307.00 | 2025-02-09 | |

| 1PlusChem | 1P01A2JP-10g |

3-chloro-4-(phthalazin-1-yloxy)aniline |

1154654-56-4 | 95% | 10g |

$4768.00 | 2023-12-26 | |

| 1PlusChem | 1P01A2JP-50mg |

3-chloro-4-(phthalazin-1-yloxy)aniline |

1154654-56-4 | 95% | 50mg |

$300.00 | 2025-03-04 | |

| 1PlusChem | 1P01A2JP-500mg |

3-chloro-4-(phthalazin-1-yloxy)aniline |

1154654-56-4 | 95% | 500mg |

$910.00 | 2025-03-04 | |

| Ambeed | A1025352-1g |

3-Chloro-4-(phthalazin-1-yloxy)aniline |

1154654-56-4 | 98% | 1g |

$641.0 | 2024-04-26 |

3-chloro-4-(phthalazin-1-yloxy)aniline 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Ping Tong Food Funct., 2020,11, 628-639

1154654-56-4 (3-chloro-4-(phthalazin-1-yloxy)aniline) 関連製品

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1154654-56-4)3-chloro-4-(phthalazin-1-yloxy)aniline

清らかである:99%

はかる:1g

価格 ($):577.0